5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride
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Overview
Description
5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride is a heterocyclic compound that contains a thiadiazole ring, a piperazine moiety, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-cyclopropylpyrazole with a suitable thiadiazole precursor under basic conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and piperazine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Oxadiazoles: These compounds have a similar structure but contain an oxygen atom in place of sulfur.
Uniqueness
5-Cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride is unique due to the presence of the cyclopropyl group and piperazine moiety, which can enhance its biological activity and specificity. The combination of these structural features makes it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
5-cyclopropyl-3-piperazin-1-yl-1,2,4-thiadiazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S.ClH/c1-2-7(1)8-11-9(12-14-8)13-5-3-10-4-6-13;/h7,10H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIIPYNPGDHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)N3CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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